BenchChemオンラインストアへようこそ!

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate

Structure-Activity Relationship Medicinal Chemistry Stilbenoid SAR

CAS 1011573-49-1 is an ortho-methoxybenzoate ester C-4 pyridyl stilbene. Unlike the common para-methoxy or 3,5-dimethoxy analogs, the ortho-substitution creates a distinct steric environment that alters hydrolytic stability and molecular recognition. This compound is essential for systematic SAR studies isolating ester terminus effects on antiproliferative potency, metabolic stability, and target engagement in C-4 pyridine stilbene libraries. Ensure assay reproducibility by sourcing the exact chemotype.

Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
CAS No. 1011573-49-1
Cat. No. B3396213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate
CAS1011573-49-1
Molecular FormulaC22H19NO4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC
InChIInChI=1S/C22H19NO4/c1-25-19-6-4-3-5-18(19)22(24)27-20-10-9-17(15-21(20)26-2)8-7-16-11-13-23-14-12-16/h3-15H,1-2H3/b8-7+
InChIKeyJHIRRIXKEXCWSJ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate (CAS 1011573-49-1): Structural Identity, Compound Class, and Procurement-Relevant Baseline Characteristics


(E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate (CAS 1011573-49-1; molecular formula C₂₂H₁₉NO₄; MW 361.4 g/mol) is a fully synthetic, non-natural stilbenoid belonging to the C-4 pyridine-based stilbene subclass [1]. It features a trans (E)-configured 1,2-diarylethene core wherein one aryl ring is a pyridin-4-yl moiety and the other is a 2-methoxyphenyl ring esterified at the para-hydroxyl position with 2-methoxybenzoic acid, yielding an ortho-methoxy-substituted benzoate ester terminus. This specific ortho-methoxybenzoate ester substitution pattern distinguishes it from the more common para-methoxybenzoate and 3,5-dimethoxybenzoate analogs within the same chemotype series . The compound is available from specialty chemical suppliers as a research-grade building block; no GMP manufacturing, clinical trial data, or approved therapeutic indication has been reported to date. Its primary research context is medicinal chemistry exploration of stilbenoid-based antiproliferative scaffolds, where the C-4 pyridine attachment has been associated with broad-spectrum cytotoxic effects across multiple tumoral cell lines in class-level SAR studies [1].

Why In-Class Stilbenoid Substitution Is Not Equivalent: Structural Determinants Driving Differential Reactivity and Biological Profile of CAS 1011573-49-1


Within the pyridine-based stilbene series, seemingly minor modifications to the benzoate ester terminus—such as shifting the methoxy group from the ortho (2-) to the para (4-) position or adding a second methoxy group at the 3,5-positions—produce divergent steric, electronic, and conformational profiles that cannot be assumed equivalent for procurement or experimental design purposes. The ortho-methoxybenzoate ester in CAS 1011573-49-1 introduces a unique steric environment around the ester carbonyl that alters both the hydrolytic stability and the molecular recognition surface relative to the para-methoxybenzoate analog (CAS not available for direct comparison but structurally defined) or the 3,5-dimethoxybenzoate variant (CAS 1007678-12-7; MW 391.4, ΔMW +30.0 Da) . Furthermore, class-level SAR from the Ma et al. (2024) study demonstrates that the pyridine nitrogen position (C-3 vs. C-4) fundamentally determines selectivity: C-4 pyridine-based stilbenes exhibit broad-spectrum cytotoxicity whereas C-3 analogs show stronger but narrower antiproliferative effects against K562 cells [1]. Consequently, generic stilbenoid substitution—even within the same C-4 pyridine subclass—confounds target engagement, solubility, metabolic stability, and assay reproducibility, making compound-specific sourcing mandatory for reproducible research.

Quantitative Comparative Evidence Guide: (E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate Versus Structural Analogs and Class Benchmarks


Steric and Electronic Differentiation: ortho-Methoxybenzoate vs. para-Methoxybenzoate Ester Terminus

CAS 1011573-49-1 bears an ortho (2-position) methoxy substituent on the benzoate ester ring, whereas the closest structural analog in the same series carries a para (4-position) methoxybenzoate. The ortho-methoxy group introduces steric hindrance proximal to the ester carbonyl, which is predicted to reduce the rate of esterase-mediated hydrolysis relative to the para-substituted analog—a property consistent with well-established ortho-effect principles in medicinal chemistry [1]. No head-to-head experimental hydrolysis or stability data specific to this pair have been reported in the peer-reviewed literature. The ortho substitution also alters the dihedral angle between the benzoate phenyl ring and the ester plane, modifying the three-dimensional pharmacophore presented to protein targets [2].

Structure-Activity Relationship Medicinal Chemistry Stilbenoid SAR

Molecular Weight Differentiation: CAS 1011573-49-1 vs. 3,5-Dimethoxybenzoate Analog (CAS 1007678-12-7)

CAS 1011573-49-1 (C₂₂H₁₉NO₄; MW 361.4 Da) is 30.0 Da lighter than the 3,5-dimethoxybenzoate analog (CAS 1007678-12-7; C₂₃H₂₁NO₅; MW 391.4 Da) . This mass difference corresponds to the absence of one additional methoxy group and one additional carbon atom. The lower molecular weight of the target compound places it closer to the optimal range for passive membrane permeability according to Lipinski's Rule of Five (MW <500 Da satisfied by both; however, the 30 Da difference may meaningfully affect permeability coefficients). Furthermore, the 3,5-dimethoxy analog carries two electron-donating methoxy groups on the benzoate ring, increasing electron density and potentially altering π-stacking interactions with aromatic protein residues compared to the mono-ortho-methoxy compound .

Physicochemical Profiling Drug-likeness Permeability Prediction

C-4 Pyridine Substitution: Class-Level Broad-Spectrum Cytotoxicity SAR vs. C-3 Pyridine Congeners

The target compound features the pyridine nitrogen at the 4-position of the pyridine ring, classifying it as a C-4 pyridine-based stilbene. In the Ma et al. (2024) study of 35 pyridine-based stilbenes, C-4 pyridine-based stilbenes as a class exhibited broad-spectrum cytotoxic effects across both K562 (chronic myeloid leukemia) and MDA-MB-231 (triple-negative breast cancer) cell lines, whereas C-3 pyridine-based stilbenes showed stronger but narrower antiproliferative activity primarily against K562 cells [1]. The most potent C-3 pyridine congener, PS2g, achieved an IC₅₀ of 1.46 µM against K562 cells with excellent selectivity toward normal L-02 hepatocytes; however, C-4 pyridine compounds in the same study generally showed detectable activity in both cell lines, suggesting a broader target engagement profile [1]. No compound-specific IC₅₀ data for CAS 1011573-49-1 have been published in the peer-reviewed literature as of April 2026.

Antiproliferative Activity Cytotoxicity Selectivity Leukemia

Comparison with HMN-176: Potency Gap Between a Preclinical-Stage Stilbazole and an Exploratory Stilbenoid Building Block

HMN-176, a stilbazole-derived clinical candidate, represents the most extensively characterized comparator within the pyridine-containing stilbene chemospace. HMN-176 exhibits a mean IC₅₀ of 118 nM across 22 human tumor cell lines from diverse organ origins, with remarkably low variance in cytotoxic efficacy [1]. It also demonstrated low cross-resistance in drug-resistant cell lines (resistance indices <14.3), and its oral prodrug HMN-214 entered Phase I clinical trials [1]. CAS 1011573-49-1, by contrast, is a research-grade compound with no published potency data, no reported target engagement profile, and no in vivo pharmacokinetic characterization. The key structural differentiator is that HMN-176 contains a 4-methoxybenzenesulfonamide group rather than a 2-methoxybenzoate ester, and an N-oxide on the pyridine ring—features absent in CAS 1011573-49-1 [1]. This comparison does not imply inferiority; rather, it defines distinct positions on the development continuum: HMN-176 is a late-preclinical lead, while CAS 1011573-49-1 is an early-stage SAR probe with unexplored biological potential.

Anticancer Benchmarking Stilbazole PLK-1 Inhibition

Lipophilicity and Metabolic Stability Implications of the ortho-Methoxybenzoate Motif vs. the Resveratrol Core

The replacement of one phenolic hydroxyl group of resveratrol (3,5,4′-trihydroxystilbene) with a 2-methoxybenzoate ester in CAS 1011573-49-1 represents a substantial increase in lipophilicity (estimated ΔcLogP ≈ +2.0 to +3.0 log units based on the addition of the benzoate ester and the methoxy group in place of polar hydroxyls). Literature on stilbenoid optimization has established that analogues with higher lipophilicity often exhibit enhanced antiproliferative activity compared to the parent polyphenol, attributed to improved membrane permeability and intracellular accumulation [1][2]. Resveratrol itself shows an IC₅₀ of approximately 85-107 µM against K562 cells and undergoes rapid Phase II glucuronidation and sulfation, limiting its bioavailability [2]. While no direct metabolic stability comparison between CAS 1011573-49-1 and resveratrol has been published, the esterification of phenolic hydroxyls is a well-precedented strategy to reduce first-pass conjugation, and the ortho-methoxy group on the benzoate may further modulate esterase recognition [1].

Lipophilicity Metabolic Stability Stilbenoid Optimization

Synthetic Accessibility: Heck Coupling-Based Modular Assembly Enabling Benzoate Ester Diversification

The synthesis of CAS 1011573-49-1 proceeds via a palladium-catalyzed Heck coupling between a 4-vinylpyridine derivative and a suitably functionalized 2-methoxyphenyl benzoate precursor, followed by esterification with 2-methoxybenzoic acid or its activated derivative [1]. This convergent, modular synthetic strategy is shared across the broader (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzoate series and enables systematic variation of the benzoate ester terminus for SAR expansion. The 2-methoxybenzoic acid building block (CAS 579-75-9) is commercially available at low cost, making the target compound synthetically more accessible than analogs requiring less common 3,5-dimethoxybenzoic acid (CAS 1132-21-4) or 4-(pyrrolidin-1-ylsulfonyl)benzoic acid precursors . No published optimized yield data specific to CAS 1011573-49-1 are available in the peer-reviewed literature.

Synthetic Chemistry Heck Reaction Library Synthesis

Recommended Research and Industrial Application Scenarios for (E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate (CAS 1011573-49-1)


Structure-Activity Relationship (SAR) Probe for C-4 Pyridine Stilbenoid Benzoate Ester Optimization

CAS 1011573-49-1 is best deployed as a specific SAR probe within a focused library of C-4 pyridine-based stilbenes where the benzoate ester substituent is systematically varied. Because C-4 pyridine-based stilbenes as a class exhibit broad-spectrum cytotoxicity across both K562 and MDA-MB-231 cell lines [1], incorporating the ortho-methoxybenzoate variant enables interrogation of how steric encumbrance at the ester terminus affects potency, selectivity, and metabolic stability relative to para-methoxy, 3,5-dimethoxy, and 4-fluoro congeners. Researchers should pair this compound with the 4-methoxybenzoate and 3,5-dimethoxybenzoate analogs in parallel dose-response experiments (recommended concentration range: 0.1-100 µM) to isolate the contribution of the ortho-methoxy group to the overall pharmacological profile.

Metabolic Stability Screening: Esterase Susceptibility Assays Comparing ortho- vs. para-Methoxybenzoate Stilbenoids

The ortho-methoxy substitution on the benzoate ester of CAS 1011573-49-1 is predicted by the ortho-effect principle to confer differential susceptibility to esterase-mediated hydrolysis compared to para-substituted analogs [2]. This compound is well-suited for comparative metabolic stability studies using human or rodent liver microsomes, hepatocyte incubations, or purified esterase panels. Quantitative comparison of the half-life (t₁/₂) and intrinsic clearance (CLint) of the ortho-methoxybenzoate (CAS 1011573-49-1) versus the para-methoxybenzoate analog would provide direct evidence for or against the hypothesized steric shielding effect. Such data are essential for prioritizing compounds within the series for further in vivo pharmacokinetic evaluation.

Chemical Biology Tool for Target Deconvolution in Broad-Spectrum Anticancer Stilbenoid Research

Given class-level evidence that C-4 pyridine-based stilbenes engage a broader target spectrum than C-3 congeners [1], CAS 1011573-49-1 can serve as a chemical probe for target identification studies using affinity-based proteomics (e.g., pull-down with a biotinylated or photoaffinity-labeled derivative) or cellular thermal shift assays (CETSA). The compound's 2-methoxybenzoate ester provides a synthetically tractable handle for introducing linker moieties without modifying the stilbene core or pyridine ring—features critical for target engagement. Comparative CETSA profiling against the 3,5-dimethoxybenzoate analog (CAS 1007678-12-7) could reveal ester-dependent differences in target residency and engagement breadth.

Reference Standard for Analytical Method Development and Physicochemical Characterization of Stilbenoid Benzoate Esters

CAS 1011573-49-1 (C₂₂H₁₉NO₄; MW 361.4) can serve as a well-defined reference standard for developing HPLC-UV or LC-MS/MS analytical methods tailored to the pyridine-stilbene-benzoate ester chemotype. Its intermediate molecular weight (361.4 Da), distinct UV chromophore (stilbene π-system + pyridine), and moderate predicted lipophilicity make it suitable for method validation across C18 reversed-phase gradients. Analytical laboratories supporting medicinal chemistry programs in the stilbenoid space can use this compound to establish retention time markers, extraction recovery benchmarks, and ionization efficiency parameters in both positive and negative ESI modes.

Quote Request

Request a Quote for (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.